L-Glutaminyl-L-leucine
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Overview
Description
L-Glutaminyl-L-leucine is a dipeptide composed of the amino acids L-glutamine and L-leucine. It is formed by the condensation of the carboxy group of L-glutamine with the amino group of L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutaminyl-L-leucine can be synthesized through chemical or enzymatic methods. The chemical synthesis involves the condensation of L-glutamine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. Metabolic engineering of microorganisms such as Escherichia coli has been employed to produce dipeptides like this compound. This involves the overexpression of specific enzymes like L-amino acid α-ligase and the inactivation of peptidases that degrade the dipeptide .
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-leucine can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the dipeptide can be catalyzed by enzymes such as peptidases, resulting in the formation of the constituent amino acids, L-glutamine and L-leucine .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the amino groups.
Reduction: Reducing agents such as sodium borohydride can reduce the carbonyl groups.
Major Products Formed
The major products formed from the hydrolysis of this compound are L-glutamine and L-leucine . Oxidation and reduction reactions can lead to the formation of various derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
L-Glutaminyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications in promoting muscle growth and recovery, as well as in cancer treatment due to its involvement in amino acid metabolism
Industry: Used in the food industry to enhance the flavor and nutritional value of products.
Mechanism of Action
L-Glutaminyl-L-leucine exerts its effects through various molecular pathways. L-glutamine is known to play a role in protecting the integrity of the gastrointestinal tract and supporting immune function . L-leucine activates the mTORC1 pathway, which is crucial for protein synthesis and muscle growth . The combination of these amino acids in the dipeptide form may enhance their individual effects and provide synergistic benefits.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with similar applications in promoting muscle growth and recovery.
L-Glutaminyl-L-arginine: Used in studies related to immune function and cellular signaling.
Uniqueness
L-Glutaminyl-L-leucine is unique due to its specific combination of L-glutamine and L-leucine, which provides distinct benefits in terms of muscle growth, immune function, and gastrointestinal health
Properties
CAS No. |
34027-65-1 |
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Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)5-8(11(17)18)14-10(16)7(12)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
ARPVSMCNIDAQBO-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
physical_description |
Solid |
Origin of Product |
United States |
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